Cas no 5369-93-7 (1H-1,2,4-Triazol-5-amine,N-(phenylmethyl)-)
5369-93-7 structure
Product Name:1H-1,2,4-Triazol-5-amine,N-(phenylmethyl)-
CAS-nummer:5369-93-7
MF:C9H10N4
MW:174.20250082016
CID:386959
PubChem ID:313645
Update Time:2025-04-19
1H-1,2,4-Triazol-5-amine,N-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-1,2,4-Triazol-5-amine,N-(phenylmethyl)-
- 3-Benzylamino-1,2,4-triazol
- 3-Benzylamino-2H(4H)-1,2,4-triazol
- AC1L7NWK
- benzyl-(1H-[1,2,4]triazol-3-yl)-amine
- NSC229026
- STK510897
- NSC-229026
- MLS003115157
- DTXSID10310586
- SMR001830740
- 5369-93-7
- AKOS001478588
- N-benzyl-1H-1,2,4-triazol-5-amine
- NSC 229026
-
- Inchi: 1S/C9H10N4/c1-2-4-8(5-3-1)6-10-9-11-7-12-13-9/h1-5,7H,6H2,(H2,10,11,12,13)
- InChI-sleutel: PDTIKKSRGXUEGE-UHFFFAOYSA-N
- LACHT: N(C1=NC=NN1)CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 174.0907
- Monoisotopische massa: 174.091
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 3
- Complexiteit: 145
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 53.6Ų
Experimentele eigenschappen
- Dichtheid: 1.296
- Kookpunt: 379.3°Cat760mmHg
- Vlampunt: 183.2°C
- Brekindex: 1.683
- PSA: 53.6
1H-1,2,4-Triazol-5-amine,N-(phenylmethyl)- Gerelateerde literatuur
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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